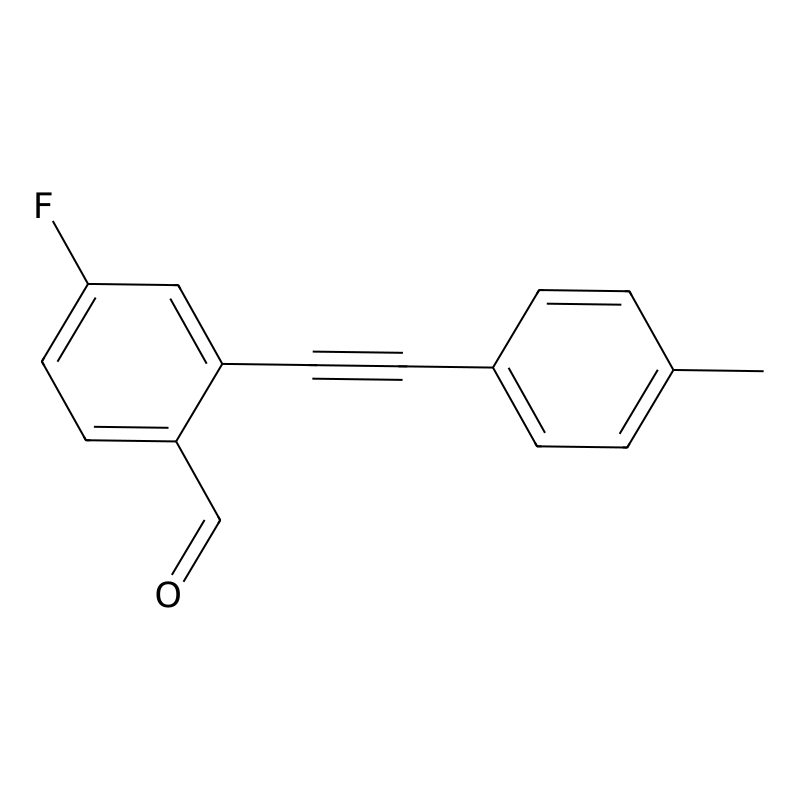4-Fluoro-2-(p-tolylethynyl)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
4-Fluoro-2-(p-tolylethynyl)benzaldehyde is an organic compound characterized by its unique structure, which includes a fluorine atom and a p-tolyl group attached to a benzaldehyde moiety. The molecular formula of this compound is C₁₆H₁₁FO, with a molecular weight of 238.26 g/mol. It features a benzaldehyde functional group, which contributes to its reactivity in various
- Condensation Reactions: It can undergo condensation with amines and phosphites to form phosphonates, demonstrating its utility in synthesizing complex organic molecules .
- Sonogashira Coupling: The compound can be involved in Sonogashira cross-coupling reactions, where it reacts with terminal alkynes in the presence of palladium catalysts to form substituted alkynes .
- Kabachnik–Fields Reaction: This compound has been utilized in three-component reactions that involve aniline and dialkyl phosphites, resulting in the formation of various phosphonate derivatives .
While specific biological activity data for 4-Fluoro-2-(p-tolylethynyl)benzaldehyde is limited, compounds with similar structures often exhibit diverse biological properties. Fluorinated compounds are known for their enhanced metabolic stability and potential activity against various biological targets. Further studies would be necessary to elucidate any specific biological functions or therapeutic potentials.
The synthesis of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde can be achieved through several methods:
- Sonogashira Coupling: This method involves the coupling of p-tolylacetylene with 4-fluorobenzaldehyde using palladium catalysts, facilitating the formation of the desired product through a cross-coupling reaction .
- Three-Component Reactions: A notable approach involves reacting 2-(p-tolylethynyl)benzaldehyde with aniline and dialkyl phosphites under optimized conditions to yield various phosphonate derivatives .
- Direct Fluorination: Fluorination of the corresponding benzaldehyde derivative may also be employed to introduce the fluorine atom at the para position relative to the aldehyde group.
4-Fluoro-2-(p-tolylethynyl)benzaldehyde finds applications in:
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Material Science: The compound can be used in developing new materials due to its unique electronic properties imparted by the fluorine atom.
- Fluorescent Probes: Potential applications in developing fluorescent probes for biological imaging due to its structural characteristics.
Interaction studies involving 4-Fluoro-2-(p-tolylethynyl)benzaldehyde are essential for understanding its reactivity and potential applications. Investigations into its interactions with nucleophiles (such as amines and alcohols) reveal insights into its behavior in synthetic pathways. Additionally, studies on its interaction with metal catalysts provide valuable information regarding its role in catalysis.
Several compounds share structural similarities with 4-Fluoro-2-(p-tolylethynyl)benzaldehyde, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 4-Fluoro-2-(phenylethynyl)benzaldehyde | 1189207-30-4 | 1.00 | Similar structure without p-tolyl substitution |
| 5-Fluoro-2-(phenylethynyl)benzaldehyde | 943835-77-6 | 1.00 | Different position of fluorine |
| 2-Ethynyl-4-fluorobenzaldehyde | 749874-24-6 | 0.93 | Lacks p-tolyl group but retains fluorine |
| 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde | 1322091-24-6 | 0.76 | Contains methoxy substitution |
| 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde | 1042369-35-6 | 0.76 | Similar to above with different fluorine position |
These comparisons highlight the unique aspects of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde while demonstrating how variations in substituents can influence reactivity and properties.








